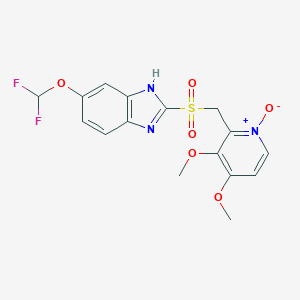

泮托拉唑砜 N-氧化物

描述

Pantoprazole Sulfone N-Oxide is also known as 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl] sulfonyl} benzimidazol-1-ide N-oxide . It is a potential impurity found in bulk preparations of the proton pump inhibitor pantoprazole .

Synthesis Analysis

The synthesis of Pantoprazole involves a one-pot process where 2-chloro methyl 3, 4 - dimethoxy pyridine hydrochloride reacts with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system in the presence of a phase transfer catalyst . Sodium hypochlorite serves as an oxidizing agent in the conversion of thioether to pantoprazole .Molecular Structure Analysis

The molecular formula of Pantoprazole Sulfone N-Oxide is C16H15F2N3O6S . The structure is readily soluble in water and ethyl alcohol .Chemical Reactions Analysis

The stress sample analyses for Pantoprazole revealed the formation of a total of 18 degradation products, 9 of which were common for both photolytic and oxidative degradations . The oxidation by azobisisobutyronitrile produced the highest number of degradation products .Physical And Chemical Properties Analysis

Pantoprazole Sulfone N-Oxide is a crystalline solid . It has a molecular weight of 415.4 g/mol . The substance is readily soluble in water and ethyl alcohol .科学研究应用

Pharmaceutical Research and Development

Pantoprazole Sulfone N-Oxide is a crucial player in the realm of pharmaceutical research and development . Its versatile nature allows it to serve as a crucial building block in the synthesis of innovative drug candidates, targeting a wide spectrum of health conditions .

Synthesis of Pantoprazole Sodium Sesquihydrate

Pantoprazole Sulfone N-Oxide plays a significant role in the synthesis of Pantoprazole Sodium Sesquihydrate . A cost-effective, scalable, and environmentally benign process is reported for the synthesis of pantoprazole sodium sesquihydrate .

Treatment of Gastrointestinal Disorders

Pantoprazole, a derivative of Pantoprazole Sulfone N-Oxide, is a proton pump inhibitor used to treat ulcers, gastroesophageal reflux disorder, erosive esophagitis, and Zollinger−Ellison syndrome .

Mechanism of Formation and Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5−8 . The contribution of the difluoromethoxy group in stabilizing the C-6 free radical, a prerequisite to the formation of the dimer byproduct, is discussed .

作用机制

Target of Action

Pantoprazole Sulfone N-Oxide, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole Sulfone N-Oxide effectively suppresses both basal and stimulated gastric acid secretion .

Mode of Action

Pantoprazole Sulfone N-Oxide exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of Pantoprazole Sulfone N-Oxide persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by Pantoprazole Sulfone N-Oxide is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, it prevents the final step in gastric acid production, leading to a decrease in both basal and stimulated gastric acid secretion . The downstream effects of this include the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .

Pharmacokinetics

Pantoprazole, which is chemically similar, is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .

Result of Action

The molecular and cellular effects of Pantoprazole Sulfone N-Oxide’s action primarily involve the suppression of gastric acid secretion . This results in the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as GERD and Zollinger-Ellison Syndrome . Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Action Environment

The action of Pantoprazole Sulfone N-Oxide can be influenced by environmental factors. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, which is both economical and environmentally friendly . Furthermore, the release of Pantoprazole from drug carriers is temperature-sensitive . These factors can potentially influence the action, efficacy, and stability of Pantoprazole Sulfone N-Oxide.

安全和危害

Exposure to Pantoprazole Sulfone N-Oxide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

未来方向

Pantoprazole, from which Pantoprazole Sulfone N-Oxide is derived, is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on improving the stability of Pantoprazole and minimizing the formation of impurities like Pantoprazole Sulfone N-Oxide .

属性

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTHABONYHEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635346 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole Sulfone N-Oxide | |

CAS RN |

953787-55-8 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

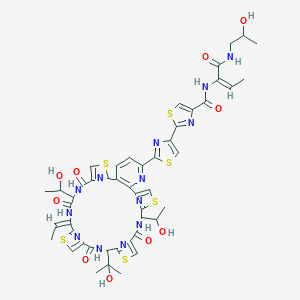

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

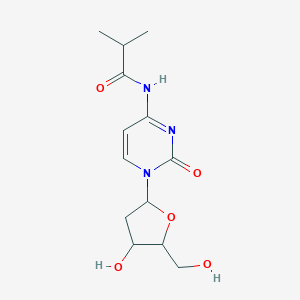

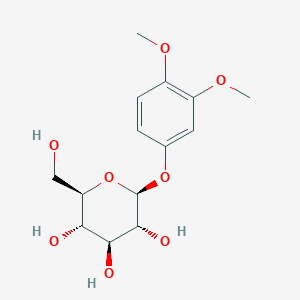

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)